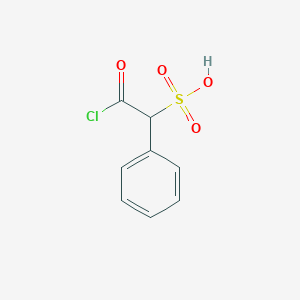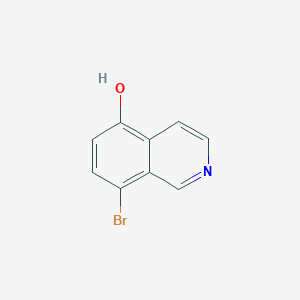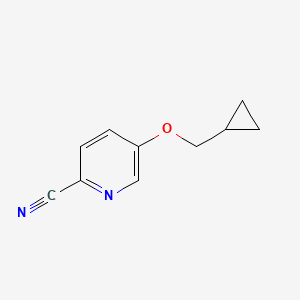
Cyclopentadienyltitanium trichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by its orange solid appearance and is known for its moisture sensitivity . It is widely used in various chemical reactions and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentadienyltitanium trichloride is typically synthesized through the reaction of titanocene dichloride with titanium tetrachloride. The reaction can be represented as follows :
(C5H5)2TiCl2+TiCl4→2(C5H5)TiCl3
This reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, the production of trichloro-pi-cyclopentadienyltitanium involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize waste. The compound is then purified through crystallization or other separation techniques to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentadienyltitanium trichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Substitution: The compound readily forms alkoxide complexes upon treatment with alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Zinc powder or cobaltocene can be used as reducing agents.
Substitution: Alcohols and phosphine ligands are commonly used in substitution reactions.
Major Products:
Oxidation: Higher oxidation state titanium compounds.
Reduction: Polymeric titanium(III) derivatives.
Substitution: Alkoxide and phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Cyclopentadienyltitanium trichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for various titanium complexes and as a catalyst in polymerization reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Wirkmechanismus
The mechanism of action of trichloro-pi-cyclopentadienyltitanium involves the coordination of the cyclopentadienyl ligand to the titanium atom. This coordination allows for the activation of certain organic molecules and the formation of new bonds. The compound acts as a catalyst in various polymerization reactions, facilitating the formation of polymers from monomers .
Vergleich Mit ähnlichen Verbindungen
- Cyclopentadienylzirconium trichloride
- Pentamethylcyclopentadienyltitanium trichloride
- Indenyltitanium trichloride
Comparison: this compound is unique due to its specific coordination geometry and reactivity. While similar compounds like cyclopentadienylzirconium trichloride share some properties, the titanium compound’s specific electronic and steric characteristics make it particularly effective in certain catalytic applications .
Eigenschaften
Molekularformel |
C5H5Cl3Ti |
|---|---|
Molekulargewicht |
219.31 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;trichlorotitanium(1+) |
InChI |
InChI=1S/C5H5.3ClH.Ti/c1-2-4-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+4/p-3 |
InChI-Schlüssel |
QOXHZZQZTIGPEV-UHFFFAOYSA-K |
Kanonische SMILES |
[CH-]1C=CC=C1.Cl[Ti+](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester, (S)-](/img/structure/B8754181.png)





